- Deacylation method using hydroxide ion-type base as catalyst, China, , ,
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)
Methyl α-D-Glucopyranosid ist ein methylierter Zucker, der durch die Verknüpfung einer Methylgruppe mit dem anomeren Kohlenstoffatom (C1) der α-D-Glucopyranose entsteht. Diese Verbindung zeichnet sich durch hohe chemische Stabilität und Resistenz gegenüber enzymatischem Abbau durch Glycosidasen aus, was sie zu einem wertvollen Werkstoff in der Glycochemie und biochemischen Forschung macht. Aufgrund ihrer definierten stereochemischen Konfiguration eignet sie sich ideal als Referenzsubstanz für chromatographische Analysen oder als Baustein für die Synthese komplexer Glycokonjugate. Ihre Wasserlöslichkeit und biologische Inertheit ermöglichen vielfältige Anwendungen in Zellkulturstudien und als Modellverbindung für Glycosidierungsreaktionen.

Methyl a-D-Glucopyranoside structure
Produktname:Methyl a-D-Glucopyranoside
Methyl a-D-Glucopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- Methyl a-D-Glucopyranoside
-
- MDL: MFCD00064086
- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- InChI-Schlüssel: HOVAGTYPODGVJG-ZFYZTMLRSA-N
- Lächelt: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- BRN: 81568
Berechnete Eigenschaften
- Genaue Masse: 194.07900
- Monoisotopenmasse: 194.079
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 163
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: -2.2
- Tautomerzahl: nichts
- Topologische Polaroberfläche: 99.4
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver.
- Dichte: 1,46 g/cm3
- Schmelzpunkt: 167.0 to 170.0 deg-C
- Siedepunkt: 389.1°C at 760 mmHg
- Flammpunkt: 189.1 °C
- Brechungsindex: 157.5 ° (C=10, H2O)
- Wasserteilungskoeffizient: 108 g/100 mL (20 ºC)
- PSA: 99.38000
- LogP: -2.56730
- Merck: 6080
- Sensibilität: Hygroscopic
- pka: pKa (25°): 13.71
- Spezifische Rotation: 158.9 º (c=10, water)
- Löslichkeit: Nicht bestimmt
Methyl a-D-Glucopyranoside Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Deutschland:3
- Sicherheitshinweise: S24/25
- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
- FLUKA MARKE F CODES:3-10
- Lagerzustand:Inert atmosphere,Room Temperature
- TSCA:Yes
Methyl a-D-Glucopyranoside Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 25g |
¥32.0 | 2022-06-10 | |
Cooke Chemical | A5394912-25G |
Methyl α-D-glucopyranoside |
97-30-3 | 98% | 25g |
RMB 23.20 | 2025-02-21 | |
Enamine | EN300-92952-0.1g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-92952-0.25g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98.0%(GC) | 25g |
¥145.0 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |
Methyl α-D-glucopyranoside, |
97-30-3 | 500g |
¥587.00 | 2023-09-05 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |
Methyl alpha-D-glucopyranoside, 98% |
97-30-3 | 98% | 500g |
¥2364.00 | 2023-02-26 | |
Ambeed | A248611-100g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 100g |
$18.0 | 2025-02-21 | |
Enamine | EN300-92952-10.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
Enamine | EN300-92952-25.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 25.0g |
$38.0 | 2025-03-21 |
Methyl a-D-Glucopyranoside Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water
Referenz
- Catalytic transfer hydrogenation of sugar derivativesCarbohydrate Polymers, 2001, 45(2), 139-145,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Imidazole ; rt
1.2 Reagents: Imidazole ; rt
Referenz
- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donorsChemistry Letters, 2015, 44(6), 846-848,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
Referenz
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharidesOrganic & Biomolecular Chemistry, 2021, 19(2), 338-347,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
Referenz
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharidesAngewandte Chemie, 2006, 45(38), 6349-6352,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt
Referenz
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethersSynlett, 2007, (20), 3131-3136,
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Acetic acid ; 7 min, heated
Referenz
- Microwave-assisted rapid deacetalation of carbohydratesSynthetic Communications, 2005, 35(15), 2025-2031,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water
Referenz
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/waterTetrahedron, 2002, 58(1), 129-133,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Solvents: Methanol ; 30 min, rt
Referenz
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting GroupsOrganic Letters, 2016, 18(20), 5396-5399,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt
Referenz
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflateOrganic & Biomolecular Chemistry, 2005, 3(22), 4129-4133,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt
Referenz
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica GelJournal of Organic Chemistry, 2005, 70(11), 4520-4523,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water
Referenz
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugarsCarbohydrate Research, 1992, 229(1), 141-7,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt
Referenz
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditionsTetrahedron, 2004, 60(50), 11465-11475,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C
Referenz
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C
Referenz
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydesJournal of Chemical Research, 2017, 41(6), 358-364,
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referenz
- Photochemistry of 2-Nitrobenzylidene AcetalsJournal of Organic Chemistry, 2009, 74(22), 8647-8658,
Methyl a-D-Glucopyranoside Raw materials
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
- D(+)-Glucose
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside Verwandte Literatur
-
Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406
-
M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056
-
Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945
-
Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106
-
Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-glucopyranoside

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung